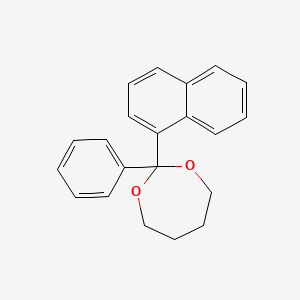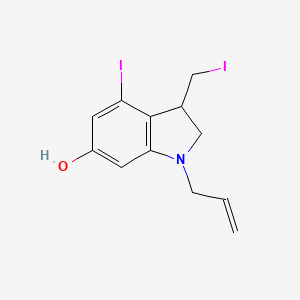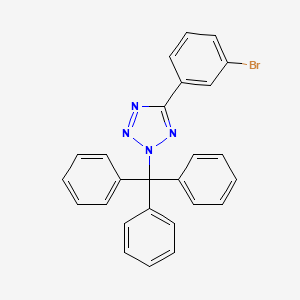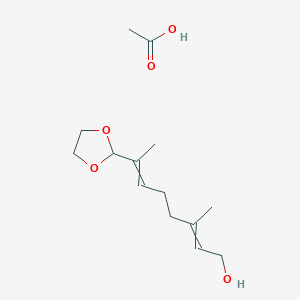
Acetic acid;7-(1,3-dioxolan-2-yl)-3-methylocta-2,6-dien-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid;7-(1,3-dioxolan-2-yl)-3-methylocta-2,6-dien-1-ol is a complex organic compound that features both acetic acid and dioxolane functional groups. This compound is of interest due to its unique structure, which combines a dioxolane ring with a long aliphatic chain containing multiple double bonds and a hydroxyl group. Such structural features make it a versatile molecule in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;7-(1,3-dioxolan-2-yl)-3-methylocta-2,6-dien-1-ol typically involves the formation of the dioxolane ring through a ketalization reaction. This process can be catalyzed by strong protic acids such as sulfuric acid or hydrochloric acid . The reaction involves the condensation of a diol with a ketone, forming the dioxolane ring. The aliphatic chain with double bonds can be introduced through various organic synthesis techniques, including Wittig reactions or olefin metathesis.
Industrial Production Methods
Industrial production of this compound may involve biocatalysis, which offers high enantio-, chemo-, and regio-selectivity . Biocatalytic systems, such as whole-cell or isolated enzyme systems, can be employed to produce complex molecules under mild conditions, reducing environmental impact and improving efficiency.
化学反应分析
Types of Reactions
Acetic acid;7-(1,3-dioxolan-2-yl)-3-methylocta-2,6-dien-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The double bonds in the aliphatic chain can be reduced to single bonds using hydrogenation reactions with catalysts such as palladium on carbon (Pd/C).
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4
Reduction: H2 with Pd/C
Substitution: Various nucleophiles depending on the desired product
Major Products
The major products formed from these reactions include ketones (from oxidation), alkanes (from reduction), and various substituted derivatives (from substitution).
科学研究应用
Acetic acid;7-(1,3-dioxolan-2-yl)-3-methylocta-2,6-dien-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: Utilized in the production of polymers, solvents, and other industrial chemicals.
作用机制
The mechanism of action of acetic acid;7-(1,3-dioxolan-2-yl)-3-methylocta-2,6-dien-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The dioxolane ring and the aliphatic chain with double bonds can provide unique binding properties, making it a valuable molecule for studying enzyme-substrate interactions and receptor binding.
相似化合物的比较
Similar Compounds
4-(1,3-Dioxolan-2-yl)benzonitrile: Another compound featuring a dioxolane ring, used in different chemical applications.
(S)-2-amino-5-(1,3-dioxolan-2-yl)-pentanoic acid: A chiral compound used in drug synthesis.
Uniqueness
Acetic acid;7-(1,3-dioxolan-2-yl)-3-methylocta-2,6-dien-1-ol is unique due to its combination of a dioxolane ring with a long aliphatic chain containing multiple double bonds and a hydroxyl group
属性
CAS 编号 |
188568-13-0 |
|---|---|
分子式 |
C14H24O5 |
分子量 |
272.34 g/mol |
IUPAC 名称 |
acetic acid;7-(1,3-dioxolan-2-yl)-3-methylocta-2,6-dien-1-ol |
InChI |
InChI=1S/C12H20O3.C2H4O2/c1-10(6-7-13)4-3-5-11(2)12-14-8-9-15-12;1-2(3)4/h5-6,12-13H,3-4,7-9H2,1-2H3;1H3,(H,3,4) |
InChI 键 |
XOYROIAZKFEOQH-UHFFFAOYSA-N |
规范 SMILES |
CC(=CCO)CCC=C(C)C1OCCO1.CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(4-Hydroxyphenyl)ethynyl]benzonitrile](/img/structure/B12552134.png)
![3-Pyridinecarboxaldehyde, 2,6-dichloro-4-[(phenylsulfonyl)methyl]-](/img/structure/B12552137.png)

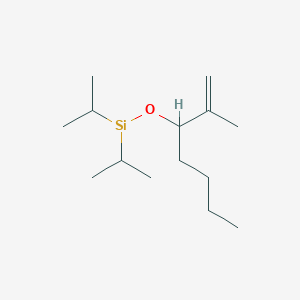
![2-Propenamide, N-[4-(2,2-dimethyl-1,3-dioxolan-4-yl)butyl]-](/img/structure/B12552151.png)
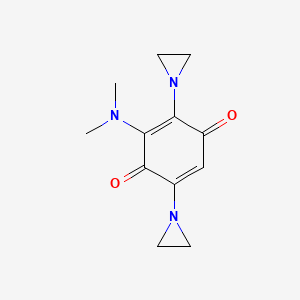
![1,1,1-Trichloro-4-{[2-(1H-indol-3-yl)ethyl]amino}but-3-en-2-one](/img/structure/B12552172.png)
![1H-Pyrazolo[3,4-b]pyridine, 1,3,6-triphenyl-](/img/structure/B12552175.png)

